![molecular formula C11H14OSi B6305021 2-(Trimethylsilyl)benzofuran, 97% CAS No. 60981-57-9](/img/structure/B6305021.png)
2-(Trimethylsilyl)benzofuran, 97%
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Overview
Description
Synthesis Analysis
The synthesis of substituted benzofurans, which are useful scaffolds for the synthesis of numerous natural products and pharmaceuticals, has seen significant progress in the last decade . New intramolecular and intermolecular C–C and/or C–O bond-forming processes, with transition-metal catalysis or metal-free, have been summarized .Molecular Structure Analysis
While specific molecular structure analysis for 2-(Trimethylsilyl)benzofuran was not found, a related compound, 2-(Trimethylsilyl)thiazole, has a molecular formula of C6H11NSSi and a molecular weight of 157.31 .Chemical Reactions Analysis
Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Scientific Research Applications
Antibacterial Activity
Furan derivatives, including “2-(Trimethylsilyl)benzofuran”, have been found to have significant antibacterial activity . They have been used in the creation of numerous innovative antibacterial agents to combat microbial resistance .
Antimicrobial Drugs
Furan-containing compounds, such as “2-(Trimethylsilyl)benzofuran”, are powerful tools in the fight against bacterial strain-caused infection . They have been used in the development of new antimicrobial compounds to treat multi-resistant illnesses .
Visible-light-mediated Synthesis
“2-(Trimethylsilyl)benzofuran” can be synthesized using visible-light-mediated chemical reactions . This method of synthesis has seen a significant upsurge of interest in the past decade .
Pharmacological Applications
Functionalized benzofurans, like “2-(Trimethylsilyl)benzofuran”, are attractive chemical motifs with various pharmacological and physiological applications . They have been used in the treatment of a variety of diseases .
Presence in Natural Products and Medicines
The benzofuran core structure, which includes “2-(Trimethylsilyl)benzofuran”, is present in many significant natural products and natural medicines . These natural products containing the benzofuran core structure are an important source of drugs and clinical drug candidates .
Wide Range of Biological Activity
Benzofuran derivatives, including “2-(Trimethylsilyl)benzofuran”, exhibit a wide range of biological activity and potential applications as pharmacological molecules . These derivatives exhibit potent anti-Alzheimer, antiosteoporotic, antiparasitic, antimicrobial, anticancer, antioxidant, anti-inflammatory, antiHIV, anti-TB, antifungal, and other activities .
Mechanism of Action
Target of Action
For instance, some benzofuran derivatives have been found to inhibit the Epidermal Growth Factor Receptor (EGFR), a protein that plays a crucial role in cell growth and survival .
Mode of Action
For instance, some benzofuran derivatives have been found to inhibit the activity of their target proteins, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran derivatives have been associated with a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that benzofuran compounds may affect multiple biochemical pathways.
Pharmacokinetics
In-silico adme studies on benzofuran-1,2,3-triazole hybrids, which are structurally related to 2-(trimethylsilyl)benzofuran, suggested that these compounds had good pharmacokinetic and safety profiles .
Result of Action
Benzofuran derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
For instance, factors such as temperature, pH, and the presence of other chemicals can affect the stability and efficacy of a compound .
Safety and Hazards
Future Directions
Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . This suggests that 2-(Trimethylsilyl)benzofuran may also have potential future applications in the field of medicinal chemistry.
properties
IUPAC Name |
1-benzofuran-2-yl(trimethyl)silane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14OSi/c1-13(2,3)11-8-9-6-4-5-7-10(9)12-11/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKDHLDVXMUSSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC2=CC=CC=C2O1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14OSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trimethylsilyl)benzofuran |
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